3-Oxocyclobutane-1,1-dicarboxylic acid 3-Oxocyclobutane-1,1-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 129314-76-7
VCID: VC8066373
InChI: InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11)
SMILES: C1C(=O)CC1(C(=O)O)C(=O)O
Molecular Formula: C6H6O5
Molecular Weight: 158.11 g/mol

3-Oxocyclobutane-1,1-dicarboxylic acid

CAS No.: 129314-76-7

Cat. No.: VC8066373

Molecular Formula: C6H6O5

Molecular Weight: 158.11 g/mol

* For research use only. Not for human or veterinary use.

3-Oxocyclobutane-1,1-dicarboxylic acid - 129314-76-7

Specification

CAS No. 129314-76-7
Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
IUPAC Name 3-oxocyclobutane-1,1-dicarboxylic acid
Standard InChI InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11)
Standard InChI Key QTZIWJVUUXVIKM-UHFFFAOYSA-N
SMILES C1C(=O)CC1(C(=O)O)C(=O)O
Canonical SMILES C1C(=O)CC1(C(=O)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 3-oxocyclobutane-1,1-dicarboxylic acid, reflecting its cyclobutane backbone substituted with two carboxylic acid groups and a ketone. Key structural identifiers include:

  • SMILES: C1C(=O)CC1(C(=O)O)C(=O)O\text{C1C(=O)CC1(C(=O)O)C(=O)O}

  • InChIKey: QTZIWJVUUXVIKM-UHFFFAOYSA-N\text{QTZIWJVUUXVIKM-UHFFFAOYSA-N} .

The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability. X-ray crystallography and computational studies suggest a puckered conformation for the cyclobutane ring, with the carboxylic acid groups adopting equatorial positions to minimize steric hindrance .

Synthesis Methods

Cyclization of Malonate Esters

A common route involves the cyclization of malonate esters with halogenated precursors. For example, 1,3-dichloroacetone reacts with ethylene glycol to form a ketal intermediate, which undergoes cyclization with methyl malonate under acidic conditions. Hydrolysis with concentrated hydrochloric acid yields the final product with a reported yield of 72.8% .

Reaction Scheme:

1,3-DichloroacetoneEthylene GlycolKetal IntermediateMalonate EsterCyclized ProductHCl3-Oxocyclobutane-1,1-dicarboxylic Acid\text{1,3-Dichloroacetone} \xrightarrow{\text{Ethylene Glycol}} \text{Ketal Intermediate} \xrightarrow{\text{Malonate Ester}} \text{Cyclized Product} \xrightarrow{\text{HCl}} \text{3-Oxocyclobutane-1,1-dicarboxylic Acid}

Phase-Transfer Catalysis

Alternative methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. In one approach, 2-acyl-1,3-dibromopropanol reacts with diisopropyl malonate in polar aprotic solvents (e.g., DMF) under alkaline conditions. Subsequent oxidation with sodium hypochlorite and TEMPO, followed by deacidification, yields the target compound .

Key Conditions:

  • Temperature: 60–90°C

  • Catalyst: 2,2,6,6-Tetramethylpiperidine oxide (TEMPO)

  • Yield: 49–74% .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/SolventYield (%)Reference
Cyclization1,3-DichloroacetoneHCl72.8
Phase-Transfer Catalysis2-Acyl-1,3-dibromopropanolTEMPO/DMF49–74
HalogenationAcetone, BromineNaI/TBAB52–68

Physical and Chemical Properties

Physicochemical Data

  • Molecular Weight: 158.11 g/mol

  • Density: 1.4±0.1 g/cm³ (predicted)

  • Solubility: Slightly soluble in water, soluble in polar aprotic solvents (e.g., DMSO) .

  • pKa: Predicted values for carboxylic acid groups range from 4.35 to 4.85, though experimental data remain limited .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

  • NMR: 1H^1\text{H} NMR (D₂O): δ 3.2–3.5 (m, cyclobutane protons), δ 12.1 (s, COOH) .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound is a key intermediate in synthesizing Abrocitinib, a JAK1 inhibitor approved for atopic dermatitis . It also features in the production of CETP inhibitors and thrombin antagonists .

Amino Acid Synthesis

Russian Chemical Reviews highlight its role in synthesizing cyclobutane-based amino acids, such as 1-amino-3-phosphonylpropylcyclobutane-1-carboxylic acid, via Horner-Wadsworth-Emmons reactions .

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